1-(6-Bromoisoquinolin-3-yl)ethanone
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Overview
Description
1-(6-Bromoisoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromoisoquinolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting various diseases is ongoing.
Mechanism of Action
The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ethanone group contribute to its binding affinity and specificity for these targets. The exact pathways involved vary based on the specific application and target molecule .
Comparison with Similar Compounds
1-(6-Bromoisoquinolin-3-yl)ethanone can be compared to other isoquinoline derivatives such as:
1-(6-Chloroisoquinolin-3-yl)ethanone: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and binding properties.
1-(6-Fluoroisoquinolin-3-yl)ethanone: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(6-Methoxyisoquinolin-3-yl)ethanone: Features a methoxy group, altering its solubility and reactivity compared to the bromo derivative.
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(6-bromoisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3 |
InChI Key |
PMYPUKMHMBHBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
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